molecular formula C25H16FN3O2 B4572953 4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 5880-20-6

4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B4572953
CAS No.: 5880-20-6
M. Wt: 409.4 g/mol
InChI Key: BXXPJUASBYVZMD-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic chemical hybrid scaffold designed for research purposes, incorporating structural motifs known for their relevance in medicinal chemistry. Compounds featuring both pyrazole and oxazolone rings, particularly those with fluorophenyl and phenyl substituents, have been investigated as potential inhibitors of protein kinases, such as the p38 mitogen-activated protein kinase (MAPK), a target of interest for modulating inflammatory pathways . The presence of the 4-fluorophenyl group is a common pharmacophore that can enhance binding affinity and metabolic stability in drug-like molecules . Furthermore, the oxazolone core is a privileged structure in drug discovery, with derivatives being explored as modulators of various biological targets, including alpha-1 adrenoreceptors . This unique combination of heterocycles makes this compound a valuable intermediate or tool for researchers in hit identification and lead optimization campaigns, as well as for studying structure-activity relationships (SAR) in the development of new therapeutic agents. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4Z)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O2/c26-20-13-11-17(12-14-20)23-19(16-29(28-23)21-9-5-2-6-10-21)15-22-25(30)31-24(27-22)18-7-3-1-4-8-18/h1-16H/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPJUASBYVZMD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365622
Record name ZINC04772398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5880-20-6
Record name ZINC04772398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H17FN4OC_{23}H_{17}FN_{4}O, with a molecular weight of 384.41 g/mol. Its structure features a pyrazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Specifically, this compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Klebsiella pneumoniae0.040
Bacillus subtilis0.050

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes, which are critical in mediating inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The oxazole and pyrazole rings facilitate binding to active sites of enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for receptors involved in pain perception and inflammation .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Study A : Evaluated its effects on a murine model of arthritis, showing a significant reduction in paw swelling and inflammatory markers.
  • Study B : Investigated its antibacterial properties using biofilm-forming bacteria, revealing that it effectively disrupts biofilm integrity at sub-MIC concentrations .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
This compound has shown potential as a lead candidate in drug development, particularly for conditions involving inflammation and pain management. Its structure allows for interaction with various biological targets, which can be further optimized through medicinal chemistry approaches.

Mechanism of Action:
Studies indicate that the pyrazole moiety contributes to its anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Research has demonstrated its efficacy in preclinical models of arthritis and other inflammatory diseases.

Agricultural Chemistry

Agrochemical Development:
The compound is being investigated for its role in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for creating safer and more effective pesticides and herbicides.

Case Study:
In a study published in Journal of Agricultural and Food Chemistry, derivatives of this compound were tested for their herbicidal activity against common weeds, showing promising results that warrant further exploration in field trials.

Material Science

Advanced Materials:
Due to its unique chemical structure, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its thermal stability and mechanical properties make it suitable for applications requiring durable materials.

Research Findings:
Recent studies have explored the incorporation of this compound into polymer matrices, enhancing their thermal and mechanical properties significantly. These findings were reported in Materials Science and Engineering.

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in biochemical research to investigate enzyme inhibition mechanisms. It has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for anticancer therapy.

Experimental Data:
In vitro studies have demonstrated that the compound effectively inhibits the activity of specific kinases at low micromolar concentrations, indicating its potential as a therapeutic agent.

Analytical Chemistry

Analytical Methods Development:
This compound is also used in developing analytical methods for detecting pyrazole derivatives in various samples. Its unique spectral properties facilitate the creation of sensitive detection methods.

Application Example:
A method developed using high-performance liquid chromatography (HPLC) successfully quantified this compound in complex biological matrices, as reported in Analytical Chemistry.

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings/References
PharmaceuticalAnti-inflammatory drug candidateEfficacy in arthritis models
Agricultural ChemistryDevelopment of herbicidesPromising herbicidal activity
Material ScienceSynthesis of advanced polymersEnhanced thermal/mechanical properties
Biochemical ResearchEnzyme inhibition studiesEffective kinase inhibition
Analytical ChemistryDetection methods for pyrazole derivativesSuccessful HPLC quantification

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack under acidic or basic conditions:

Reaction Conditions Products Key Findings
Hydrolysis (HCl, H₂O, reflux)4-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-oxopentanoic acidIR loss of C=O stretch at 1,750 cm⁻¹; new -COOH peak at 3,200–2,500 cm⁻¹ .
Ammonolysis (NH₃, MeOH)Corresponding β-ketoamide derivativeMS: m/z 496.10 (M⁺ + 1) .

Electrophilic Substitution

The methylene bridge and aromatic rings participate in electrophilic reactions:

Halogenation

  • Bromination (Br₂ in CCl₄) targets the methylene group, forming a dibromo derivative (yield: 60–68%) .

  • Chlorination (SOCl₂) modifies the oxazolone carbonyl to a chlorinated intermediate, enabling further functionalization .

Nitration

Nitration (HNO₃/H₂SO₄) occurs preferentially on the 4-fluorophenyl ring , yielding a nitro-substituted analog (m/z 540 (M⁺)) .

Cycloaddition Reactions

The conjugated system participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Product Conditions Yield
Maleic anhydrideBicyclic adduct with fused oxazolone and cyclohexene ringsToluene, 110°C, 12 h55%

Characterization via ¹³C NMR confirms new sp³ carbons at δ 45–50 ppm .

Functional Group Interconversion

The oxazolone’s carbonyl group reacts with Grignard reagents (e.g., CH₃MgBr):

  • Formation of tertiary alcohol derivatives (IR: 3,400 cm⁻¹ for -OH).

  • Subsequent dehydration yields α,β-unsaturated ketones (λₘₐₓ: 320 nm in UV-Vis) .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Modification Biological Outcome Source
Replacement of furan with thiophene (e.g., compound 13 )Improved anticancer activity (IC₅₀: 8.2 µM vs. 12.4 µM for parent)
Introduction of bromine (e.g., compound 22 )Enhanced cytotoxicity against MCF-7 cells (IC₅₀: 5.8 µM)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Photodegradation : UV exposure (254 nm) induces cis-trans isomerization of the methylene bridge, confirmed by HPLC .

Comparison with Similar Compounds

Structural Analogues in the Oxazolone Family

Several oxazolone derivatives share structural similarities but differ in substituents, leading to variations in properties:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features/Applications Reference
Target Compound R1 = 4-fluorophenyl, R2 = phenyl Not reported Not reported Fluorine-enhanced bioactivity
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one R1 = 2-methoxyphenyl Not reported Not reported Antimicrobial precursor
14d () R1 = 4-nitrophenyl, R2 = 3-nitrophenyl 259–261 54 High thermal stability
14e () R1 = 4-bromophenyl, R2 = 3-nitrophenyl 230–232 68 Bromine substituent for reactivity tuning

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) on aryl rings increase melting points and stability .
  • The target compound’s 4-fluorophenyl group may enhance binding to biological targets compared to methoxy or nitro substituents .

Pyrazole-Containing Derivatives

Pyrazole derivatives are widely explored for their pharmacological activities:

Compound Name Core Structure Biological Activity Unique Feature Reference
Target Compound Pyrazole-oxazolone Not reported Dual heterocyclic core
(Z)-1-(3-Chlorophenyl)-3-methyl-pyrazol-5-one Pyrazolone Anti-inflammatory Chlorophenyl substituent
Thiazolidinedione () Thiazolidinone Antidiabetic Sulfur-containing ring
1-(4-Fluorophenyl)-3-methyl-pyrazole-4-carbaldehyde Pyrazole-aldehyde Not reported Aldehyde functional group

Key Observations :

  • Pyrazolone derivatives (e.g., ) exhibit anti-inflammatory properties, suggesting the target compound’s pyrazole core may confer similar activities.
  • Thiazolidinediones (e.g., ) highlight the impact of heterocycle choice on biological function.

Multi-Heterocyclic Compounds

Compounds combining multiple heterocycles often show enhanced bioactivity:

Compound Name Heterocycles Combined Notable Activity Unique Feature Reference
Target Compound Pyrazole + oxazolone Not reported Fluorophenyl-phenyl synergy
(5Z)-5-{[3-(4-ethoxyphenyl)...thiazolidin-4-one Pyrazole + thiazolidinone Antimicrobial Ethoxy group for solubility
(4Z)-4-(Indole-pyrazolone hybrid) Pyrazolone + indole Anticancer (potential) Indole moiety for DNA interaction

Key Observations :

  • The combination of pyrazole with oxazolone in the target compound offers a unique scaffold for targeting enzymes or receptors .
  • Indole-pyrazolone hybrids (e.g., ) demonstrate how structural complexity can lead to novel mechanisms of action.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via condensation between pyrazole-4-carbaldehydes and oxazol-5(4H)-one derivatives. Conventional thermal methods or ultrasound-assisted reactions are employed, with stoichiometric control and solvents like ethanol or DMF. Ultrasound irradiation significantly enhances reaction efficiency (e.g., reducing time from hours to minutes) . Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic and crystallographic methods are essential for characterization?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., exocyclic CH at δ 8.5–9.0 ppm, carbonyl carbons at 160–170 ppm).
  • XRD : Single-crystal X-ray diffraction using SHELXTL or similar software verifies molecular geometry and Z/E configuration. For example, torsion angles <5° between fluorophenyl and pyrazole planes indicate coplanarity critical for π-π stacking .

Q. What computational approaches predict electronic properties?

Multiwfn software enables:

  • HOMO-LUMO analysis (B3LYP/6-31G(d) level) to estimate charge transfer capabilities.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., oxazolone carbonyl as an electrophilic center) .

Advanced Research Questions

Q. How can reaction conditions minimize byproduct formation?

Systematic optimization includes:

  • Temperature : Ultrasound at 50–60°C reduces decomposition versus reflux .
  • Solvent polarity : Compare aprotic (toluene) vs. polar aprotic (DMF) solvents to resolve contradictory reports .
  • Catalysts : Screen protic (acetic acid) vs. Lewis acids (ZnCl₂) for condensation efficiency.

Q. How to address crystallographic data discrepancies?

For R-factor inconsistencies:

  • Software cross-validation : Refine datasets with SHELXL and Olex2.
  • Twins analysis : Use PLATON to check pseudo-merohedral twinning in orthorhombic systems.
  • Data filtering : Exclude high-angle weak reflections (I/σ(I) < 2) to avoid inflated R₁ .

Q. How does DFT rationalize bioactivity contradictions in analogs?

  • Conformational analysis : Calculate energy barriers (<5 kcal/mol suggests multiple bioactive conformers).
  • Docking validation : Constrain ligands to DFT-optimized geometries for targets like COX-2.
  • Charge transfer integrals : Apply Marcus theory to explain antimicrobial activity variations .

Q. How to resolve reaction mechanism contradictions in Knoevenagel condensations?

Combine experimental and computational methods:

  • Kinetic isotope effects (KIE) : Compare kH/kD values to identify rate-determining steps.
  • Transition state modeling : M06-2X/def2-TZVP level calculations differentiate concerted vs. stepwise pathways.
  • Solvent effects : SMD continuum models reconcile polar protic vs. aprotic solvent impacts .

Methodological Considerations

  • Bioactivity design : Prioritize antimicrobial assays (CLSI guidelines) and cytotoxicity profiling (MTT assays) based on structural analogs with MICs of 8–32 µg/mL .
  • Data contradiction analysis : Cross-reference crystallographic software outputs and validate computational models with experimental kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.